molecular formula C19H19N3O4 B2407789 N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1103518-43-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide

Cat. No.: B2407789
CAS No.: 1103518-43-9
M. Wt: 353.378
InChI Key: AYBJKXORIDSRTB-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with an indoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile approach for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, such as PdCl2, in the presence of ligands like xantphos, and bases like Cs2CO3, in solvents such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole and indoline structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-N-(1,3-benzodioxol-5-yl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-20-18(23)15-9-12-5-3-4-6-14(12)22(15)19(24)21-13-7-8-16-17(10-13)26-11-25-16/h3-8,10,15H,2,9,11H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBJKXORIDSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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